Home > Products > Screening Compounds P65309 > N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine -

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4647074
CAS Number:
Molecular Formula: C19H24N6
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

    Compound Description: This group of compounds features a [, , ]triazolo[4,3-b]pyridazine-6-yloxy moiety connected to a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine core. The research highlights that these derivatives exhibited inhibitory effects on the proliferation of endothelial and tumor cells in their ester form (R = Et). []

    Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with the target compound, N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. The variations lie in the substituents attached to the pyridazine ring. This structural similarity suggests potential overlapping biological activities or mechanisms of action between these compounds and the target compound. []

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

    Compound Description: RL142 is a [, , ]triazolo[4,3-a][1,5]-benzodiazepine derivative known to possess anti-inflammatory activity. []

    Relevance: While RL142 and N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine have distinct core structures, both compounds feature a triazole ring fused to another heterocycle. This structural motif, common to both molecules, suggests potential shared pharmacophoric elements and might imply similarities in their binding interactions with biological targets. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

    Compound Description: DPCPX is an antagonist of the adenosine A1 receptor. The research indicates that DPCPX, by blocking A1 receptors, increased the frequency of miniature end-plate potentials (MEPP) in a study on K+-dependent acetylcholine release. []

    Relevance: Although DPCPX differs structurally from the target compound, N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, its inclusion in this list is based on its functional relationship with other compounds mentioned in the provided papers. For example, the studies utilize DPCPX to investigate the role of adenosine receptors in conjunction with compounds like AR-C69931MX, which targets P2Y13 receptors. This suggests a potential indirect link between the biological pathways influenced by the target compound and those modulated by adenosine receptor activity. []

2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IBMECA)

    Compound Description: Cl-IBMECA is a selective agonist of the adenosine A3 receptor, exhibiting a protective effect against skeletal muscle injury in a mouse model. []

    Relevance: Despite structural differences from the target compound, N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, Cl-IBMECA's inclusion highlights its role in modulating adenosine receptor activity. Similar to DPCPX, the use of Cl-IBMECA in these studies, alongside compounds like MRS-1191 (an A3 receptor antagonist), suggests a broader research context exploring the interplay between different receptor systems. This context might offer valuable insights into potential cross-talk between the pathways influenced by the target compound and those associated with adenosine receptor modulation. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    Compound Description: Compound 1 is a potent and selective inhibitor of c-Met, a receptor tyrosine kinase implicated in cancer development. This compound exhibited favorable pharmacokinetic properties across various species but also showed a tendency for bioactivation leading to potential toxicity. []

    Relevance: Compound 1 shares a close structural resemblance to the target compound N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. Both compounds feature a [, , ]triazolo[4,3-b]pyridazine core, and they have similar substitutions on the triazole ring. The primary structural difference lies in the substituent at the 6-position of the pyridazine ring. This high degree of structural similarity makes Compound 1 a highly relevant comparison point for understanding the structure-activity relationships of the target compound. Understanding the bioactivation pathways and potential toxicity concerns associated with Compound 1 could provide insights into the metabolic fate and potential safety profile of the target compound. []

  • Relevance: Similar to Compound 1, Compound 2 shares significant structural similarities with N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, particularly the [, , ]triazolo[4,3-b]pyridazine core and the substitution pattern on the triazole ring. The key difference between Compound 2 and the target compound lies in the substituent at the 6-position of the pyridazine ring and the presence of a 2-methoxyethoxy group on the naphthyridine ring. Comparing Compound 2 to the target compound allows researchers to investigate how subtle structural changes might impact bioactivation and toxicity profiles. []

Isoxazole and Pyrazole Analogs

    Compound Description: These are a set of compounds where the isothiazole ring in Compound 1 and 2 was replaced with bioisosteric isoxazole or pyrazole rings. This modification aimed to reduce bioactivation and mitigate potential toxicity while preserving the desired pharmacological properties. []

    Relevance: Although not explicitly described, these compounds are conceptually relevant to N-[2-(1-benzyl-4-piperidinyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. By exploring alternative heterocyclic rings as replacements for the isothiazole moiety, researchers aimed to identify structural modifications that could improve the safety profile of this class of compounds. These findings could guide future studies exploring the potential of modifying the [, , ]triazolo[4,3-b]pyridazine core of the target compound to enhance its pharmacological properties or reduce potential toxicity. []

Properties

Product Name

N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C19H24N6

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C19H24N6/c1-2-4-17(5-3-1)14-24-12-9-16(10-13-24)8-11-20-18-6-7-19-22-21-15-25(19)23-18/h1-7,15-16H,8-14H2,(H,20,23)

InChI Key

OWGSPUYOYNBXRK-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCNC2=NN3C=NN=C3C=C2)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CCNC2=NN3C=NN=C3C=C2)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.